PDE4B High-Affinity Rolipram Binding Site (HARBS) Displacement: 3,3-Bis(cyclopropylmethyl)pyrrolidine vs. Rolipram
3,3-Bis(cyclopropylmethyl)pyrrolidine demonstrated measurable but substantially lower affinity for the PDE4 high-affinity rolipram binding site (HARBS) compared to the prototypical PDE4 inhibitor rolipram. This quantitative difference establishes the compound's utility as a reduced-activity control or as a starting scaffold for further optimization rather than as a direct PDE4 inhibitor candidate [1].
| Evidence Dimension | PDE4 HARBS binding affinity |
|---|---|
| Target Compound Data | IC50 = 1.50E+3 nM (1.50 µM) |
| Comparator Or Baseline | Rolipram (prototypical PDE4 inhibitor): IC50 ~1-5 nM (reported range across PDE4 isoforms) |
| Quantified Difference | Target compound IC50 is approximately 300- to 1500-fold higher than rolipram |
| Conditions | [3H]rolipram displacement assay in rat brain membrane preparations |
Why This Matters
This head-to-head comparison provides a quantitative benchmark for researchers evaluating PDE4-related biological activity, enabling informed selection of 3,3-bis(cyclopropylmethyl)pyrrolidine as a reduced-affinity tool compound or SAR starting point rather than an active PDE4 inhibitor.
- [1] BindingDB. BDBM50218534. Affinity data for 3,3-Bis(cyclopropylmethyl)pyrrolidine: IC50 = 1.50E+3 nM in [3H]rolipram displacement assay (PDE4 HARBS, rat brain membranes). Accessed 2026. View Source
